OUP-186

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

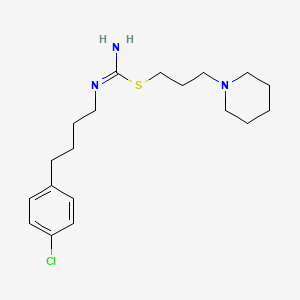

C19H30ClN3S |

|---|---|

Molecular Weight |

368.0 g/mol |

IUPAC Name |

3-piperidin-1-ylpropyl N'-[4-(4-chlorophenyl)butyl]carbamimidothioate |

InChI |

InChI=1S/C19H30ClN3S/c20-18-10-8-17(9-11-18)7-2-3-12-22-19(21)24-16-6-15-23-13-4-1-5-14-23/h8-11H,1-7,12-16H2,(H2,21,22) |

InChI Key |

BEAOCYNTOAGFPE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CCCSC(=NCCCCC2=CC=C(C=C2)Cl)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of OUP-186 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

OUP-186 is a non-imidazole antagonist of the histamine H3 receptor (H3R) that has demonstrated significant anti-cancer properties, particularly in breast cancer models. This technical guide delineates the mechanism of action of this compound in cancer cells, focusing on its role in inhibiting cell proliferation and inducing apoptosis. The information presented herein is a synthesis of current research findings, aimed at providing a comprehensive resource for researchers, scientists, and professionals in the field of drug development. This document details the core mechanism of this compound, provides quantitative data on its efficacy, outlines experimental protocols for its study, and visualizes the key signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its anti-cancer effects primarily through the antagonism of the histamine H3 receptor (H3R). The H3R is a G protein-coupled receptor that has been implicated in the proliferation of various cancer cells. By selectively binding to and inhibiting the H3R, this compound disrupts the signaling pathways that promote cancer cell growth and survival.

The primary mechanism of action of this compound in breast cancer cells is the induction of caspase-dependent apoptosis.[1] This process is initiated by the inhibition of H3R, which leads to a signaling cascade culminating in the activation of effector caspases, specifically caspase-3 and caspase-7.[1] These caspases are key executioners of apoptosis, responsible for the cleavage of cellular proteins and the subsequent dismantling of the cell.

Studies have shown that this compound is effective in both estrogen receptor-positive (ER+) and estrogen receptor-negative (ER-) breast cancer cell lines, indicating a broad potential for its therapeutic application.[1] The antagonistic action of this compound on H3R has been shown to be potent and selective, with no activity observed at the histamine H4 receptor (H4R).[1]

Quantitative Data Summary

The efficacy of this compound has been quantified in in vitro studies. The following tables summarize the key quantitative data regarding its anti-proliferative and pro-apoptotic effects.

Table 1: In Vitro Efficacy of this compound in Breast Cancer Cell Lines

| Cell Line | Receptor Status | Compound | IC50 (48h) | Primary Effect |

| MDA-MB-231 | ER- | This compound | ~10 µM | Suppression of proliferation, Induction of apoptosis |

| MCF-7 | ER+ | This compound | ~10 µM | Suppression of proliferation, Induction of apoptosis |

| MDA-MB-231 | ER- | Clobenpropit | ~50 µM | Suppression of proliferation |

| MCF-7 | ER+ | Clobenpropit | ~50 µM | Suppression of proliferation |

Data sourced from Tanaka S, et al. (2016).[1]

Signaling Pathway

The proposed signaling pathway for this compound's mechanism of action is initiated by its antagonism of the H3R. This inhibition is hypothesized to disrupt downstream signaling that normally promotes cell survival and proliferation, leading to the activation of the intrinsic apoptotic pathway.

References

OUP-186: A Technical Guide to its Function as a Histamine H3 Receptor Antagonist in Breast Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

OUP-186 is a potent and selective antagonist of the human histamine H3 receptor (H3R). This document provides a comprehensive technical overview of the function of this compound, with a primary focus on its anti-proliferative and pro-apoptotic effects in breast cancer cells. This compound has demonstrated efficacy in both estrogen receptor-positive (ER+) and estrogen receptor-negative (ER-) breast cancer cell lines, suggesting a broad potential therapeutic application. Its mechanism of action involves the inhibition of H3R signaling, leading to the induction of caspase-dependent apoptosis. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes the putative signaling pathways involved.

Introduction

Histamine, a well-known mediator of inflammatory and allergic responses, has been increasingly implicated in the pathophysiology of various cancers, including breast cancer. The expression of histamine receptors, particularly the H3 receptor, has been identified in breast cancer cells and is associated with tumor proliferation. This compound is a non-imidazole antagonist that selectively targets the human H3R, offering a potential therapeutic strategy for cancers dependent on this signaling pathway.

Pharmacological Profile of this compound

This compound is characterized by its high affinity and selectivity for the human histamine H3 receptor. It displays no significant activity at the histamine H4 receptor[1].

| Parameter | Value | Cell Line/System | Reference |

| pA2 (human H3R) | 9.6 | In vitro human H3R assay | [2] |

| IC50 (Cell Proliferation) | ~10 µM (at 48h) | MDA-MB-231 (ER-) & MCF-7 (ER+) | [1] |

Table 1: Quantitative Pharmacological Data for this compound

Mechanism of Action in Breast Cancer

The primary mechanism of action of this compound in breast cancer cells is the antagonism of the histamine H3 receptor, which leads to the suppression of cell proliferation and the induction of apoptosis.

Inhibition of Cell Proliferation

This compound has been shown to inhibit the growth of both ER+ (MCF-7) and ER- (MDA-MB-231) breast cancer cell lines[1]. This effect is in contrast to the proliferative stimulus observed upon H3R activation by agonists. Treatment with this compound effectively blocks the increased proliferation induced by the H3R agonist (R)-(-)-α-methylhistamine[1].

Induction of Apoptosis

A key function of this compound is its ability to potently induce programmed cell death, or apoptosis, in breast cancer cells. This is achieved through the activation of the caspase cascade, specifically involving caspase-3 and caspase-7[1][3][4].

Signaling Pathways

While the precise downstream signaling pathways modulated by this compound in breast cancer are still under full investigation, antagonism of the Gi-coupled H3R is expected to influence key intracellular signaling cascades that regulate cell survival and proliferation. Based on the known functions of H3R in other cell types and the general mechanisms of cancer cell signaling, the PI3K/Akt/mTOR and MEK/ERK pathways are putative targets.

Figure 1: Putative Signaling Pathway of this compound in Breast Cancer Cells. This diagram illustrates the antagonistic action of this compound on the H3R, leading to the induction of apoptosis via caspase-3/7 activation and the potential inhibition of pro-survival signaling pathways. Dashed lines represent pathways presumed to be inhibited by this compound's antagonism of H3R.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the function of this compound.

Cell Culture

-

Cell Lines: MDA-MB-231 (ER-negative) and MCF-7 (ER-positive) human breast cancer cell lines are commonly used.

-

Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Proliferation Assay (MTT Assay)

-

Seeding: Cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

-

Incubation: Cells are incubated for a specified period, typically 48 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Caspase-3/7 Activity Assay

-

Seeding: Cells are seeded in a 96-well plate at a density of approximately 1 x 10⁴ cells per well.

-

Treatment: Cells are treated with this compound or a vehicle control.

-

Assay: After the desired treatment period (e.g., 24-48 hours), caspase-3/7 activity is measured using a commercially available luminescent or fluorescent assay kit (e.g., Caspase-Glo® 3/7 Assay) according to the manufacturer's instructions. The assay reagent, containing a pro-luminescent or pro-fluorescent caspase-3/7 substrate, is added to the wells.

-

Measurement: Luminescence or fluorescence is measured using a plate reader. An increase in signal indicates an increase in caspase-3/7 activity.

Figure 2: General Experimental Workflow for In Vitro Analysis of this compound. This flowchart outlines the key steps in assessing the effects of this compound on breast cancer cell proliferation and apoptosis.

In Vivo Efficacy, Pharmacokinetics, and Safety

As of the current literature review, there is a lack of publicly available data on the in vivo efficacy of this compound in animal models of breast cancer. Furthermore, information regarding its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and its safety and toxicity profile has not been reported. These data are critical for the further development of this compound as a potential therapeutic agent.

Clinical Development

There is currently no publicly available information on any clinical trials of this compound for the treatment of breast cancer or any other indication.

Conclusion

This compound is a promising preclinical candidate that demonstrates potent and selective antagonism of the human histamine H3 receptor. Its ability to inhibit proliferation and induce caspase-dependent apoptosis in both ER+ and ER- breast cancer cell lines highlights its potential as a novel therapeutic agent. Further research is warranted to elucidate the precise downstream signaling pathways, evaluate its in vivo efficacy, and characterize its pharmacokinetic and safety profiles to support its potential progression into clinical development.

References

- 1. Histamine H3 receptor antagonist this compound attenuates the proliferation of cultured human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Patient-Derived Xenograft Models of Breast Cancer and Their Application [mdpi.com]

- 3. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

OUP-186: A Technical Guide to a Novel Histamine H3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

OUP-186 is a potent and selective, non-imidazole antagonist of the human and rat histamine H3 receptor (H3R).[1] This document provides a comprehensive technical overview of this compound, summarizing its known biological activities and providing detailed experimental protocols for the characterization of H3R antagonists. Due to the limited publicly available data specific to this compound, this guide combines the available information on this compound with established methodologies for evaluating compounds targeting the H3 receptor. This guide is intended to serve as a valuable resource for researchers in the fields of pharmacology and drug discovery.

Introduction to this compound and the Histamine H3 Receptor

The histamine H3 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS). It acts as a presynaptic autoreceptor, inhibiting the synthesis and release of histamine. Additionally, it functions as a heteroreceptor, modulating the release of other key neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin. This neuromodulatory role makes the H3 receptor an attractive therapeutic target for a variety of neurological and psychiatric disorders.

This compound has been identified as a high-affinity and selective antagonist for the H3 receptor.[1] Its non-imidazole structure is a notable feature, as this may circumvent some of the liabilities associated with earlier imidazole-containing H3R antagonists. Research has indicated its potential as an anti-proliferative agent in breast cancer cells.[1]

Quantitative Data for this compound

The publicly available quantitative data for this compound is currently limited. The following table summarizes the known inhibitory concentration.

| Parameter | Value | Cell Line | Assay Conditions | Reference |

| IC50 | ~10 µM | MDA-MB-231 (ER-) and MCF7 (ER+) human breast cancer cells | 48-hour incubation | [1] |

Note: Further quantitative data on the binding affinity (Ki) of this compound at the histamine H3 receptor and its potency (EC50/IC50) in functional assays such as cAMP accumulation or GTPγS binding assays are not available in the public domain at the time of this writing.

Histamine H3 Receptor Signaling Pathways

The histamine H3 receptor primarily couples to the Gi/o family of G proteins. Its activation initiates a cascade of intracellular signaling events that ultimately modulate neurotransmitter release.

Experimental Protocols

The following are detailed, representative protocols for the characterization of histamine H3 receptor antagonists. These methodologies are standard in the field and are applicable for evaluating compounds like this compound.

Radioligand Binding Assay for H3 Receptor Affinity (Ki Determination)

This assay determines the binding affinity of a test compound for the H3 receptor by measuring its ability to displace a radiolabeled ligand.

References

OUP-186: A Technical Guide to a Novel Histamine H3 Receptor Antagonist for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

OUP-186 is a potent and selective non-imidazole histamine H3 receptor (H3R) antagonist that has demonstrated significant anti-proliferative and pro-apoptotic effects in human breast cancer cell lines. This technical guide provides a comprehensive overview of the structure, properties, and synthesis of this compound. It includes detailed experimental protocols for its synthesis and for assays used to characterize its biological activity, specifically its impact on cancer cell viability and the induction of apoptosis. Furthermore, this document presents a putative signaling pathway illustrating the mechanism by which this compound may exert its anti-cancer effects, along with workflows for its synthesis and biological evaluation, all visualized using the DOT language for clarity and reproducibility.

Structure and Properties of this compound

This compound, chemically known as N-[4-(4-Chlorophenyl)butyl]-S-(3-piperidinopropyl)isothiourea, is characterized by a central S-alkyl-N-alkylisothiourea core. This structural feature distinguishes it from imidazole-based H3R antagonists.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C19H30ClN3S | Calculated |

| Molecular Weight | 384.0 g/mol | Calculated |

| Core Structure | S-alkyl-N-alkylisothiourea | [1] |

Pharmacological Properties

This compound is a selective antagonist of the histamine H3 receptor and exhibits no activity at the histamine H4 receptor.[2] Its primary characterized biological effect is the inhibition of cancer cell proliferation.

| Property | Value | Cell Line(s) | Reference |

| Target | Histamine H3 Receptor (H3R) | - | [2] |

| Activity | Antagonist | - | [2] |

| IC50 (48h) | ~10 µM | MDA-MB-231, MCF-7 | [2] |

Biological Activity: Anti-proliferative and Pro-apoptotic Effects

This compound has been shown to suppress the proliferation of both estrogen receptor-positive (MCF-7) and estrogen receptor-negative (MDA-MB-231) human breast cancer cell lines.[2] This anti-proliferative effect is accompanied by the induction of apoptosis, mediated through the activation of caspase-3 and caspase-7.[2]

Quantitative Data Summary

| Cell Line | Receptor Status | This compound IC50 (48h) | Clobenpropit IC50 (48h) | Reference |

| MDA-MB-231 | ER- | ~10 µM | ~50 µM | [2] |

| MCF-7 | ER+ | ~10 µM | ~50 µM | [2] |

Proposed Mechanism of Action: Signaling Pathway

The precise signaling pathway by which this compound induces apoptosis in breast cancer cells has not been fully elucidated. However, studies on other H3R antagonists in cancer models suggest a plausible mechanism involving the inhibition of pro-survival signaling pathways. Antagonism of H3R, a G protein-coupled receptor (GPCR), may lead to the downregulation of the PI3K/Akt/mTOR and MEK/ERK signaling cascades, both of which are critical for cell survival and proliferation. Inhibition of these pathways can lead to the activation of the intrinsic apoptotic pathway, culminating in the activation of executioner caspases 3 and 7.

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved in a three-step process starting from 4-(4-chlorophenyl)butylamine, utilizing 2-nitrophenylacetyl isothiocyanate (NPAI) as a key reagent.

Caption: Workflow for the synthesis of this compound.

Detailed Protocol:

-

Step 1: Formation of the Thiourea Intermediate. To a solution of 4-(4-chlorophenyl)butylamine in a suitable aprotic solvent (e.g., dichloromethane), add an equimolar amount of 2-nitrophenylacetyl isothiocyanate (NPAI). Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude thiourea intermediate.

-

Step 2: Intramolecular Cyclization and Amide Cleavage. The crude thiourea intermediate is dissolved in a suitable solvent (e.g., ethanol) and treated with a base (e.g., sodium ethoxide). The reaction mixture is heated at reflux for 4-6 hours. This step facilitates an intramolecular cyclization followed by cleavage of the 2-nitrophenylacetyl group, yielding the isothiourea intermediate. After cooling, the reaction mixture is neutralized and the product is extracted with an organic solvent.

-

Step 3: Alkylation. The isothiourea intermediate is dissolved in a polar aprotic solvent (e.g., acetone) with a base (e.g., potassium carbonate). A suitable 3-piperidinopropanol derivative (e.g., 1-(3-chloropropyl)piperidine) is added, and the mixture is heated at reflux for 8-12 hours. After cooling, the inorganic salts are filtered off, and the solvent is evaporated. The crude product is then purified by column chromatography to afford this compound.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on the viability of breast cancer cell lines.

Caption: Workflow for the cell viability (MTT) assay.

Detailed Protocol:

-

Cell Seeding: Seed MDA-MB-231 or MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO).

-

Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.

Caspase-3/7 Activation Assay

This is a general protocol to measure the activity of executioner caspases in response to this compound treatment.

Detailed Protocol:

-

Cell Seeding and Treatment: Seed MDA-MB-231 or MCF-7 cells in a 96-well, clear-bottom, white-walled plate at a density of 10,000 cells per well. After 24 hours, treat the cells with this compound at its IC50 concentration and a vehicle control.

-

Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions (e.g., a luminogenic substrate for caspase-3/7).

-

Assay Procedure: After the desired treatment period (e.g., 24 or 48 hours), add the caspase-3/7 reagent to each well.

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Express the results as a fold-change in caspase-3/7 activity in this compound-treated cells compared to the vehicle-treated control cells.

Conclusion

This compound represents a promising lead compound in the development of novel anti-cancer therapeutics. Its distinct non-imidazole structure and its potent activity against breast cancer cell lines, mediated through the induction of apoptosis, warrant further investigation. The experimental protocols and the proposed mechanism of action detailed in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this compound and its analogs. Future studies should focus on elucidating the precise molecular interactions and signaling pathways involved in its anti-tumor activity in breast cancer and other malignancies.

References

OUP-186: A Comprehensive Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

OUP-186 is a potent and selective non-imidazole histamine H3 receptor (H3R) antagonist that has demonstrated significant anti-proliferative and pro-apoptotic effects in human breast cancer cell lines. This document provides a detailed overview of the discovery, synthesis, and biological evaluation of this compound, including comprehensive experimental protocols and quantitative data.

Discovery and Rationale

This compound was developed as a selective antagonist for the histamine H3 receptor, a G protein-coupled receptor primarily expressed in the central nervous system.[1] Beyond its role in neurotransmission, emerging evidence has implicated the H3 receptor in the proliferation of certain cancer cells, including breast cancer.[1] The development of non-imidazole-based antagonists like this compound was pursued to improve upon the pharmacokinetic properties and potential for off-target effects associated with earlier imidazole-containing compounds. This compound, which features an S-alkyl-N-alkylisothiourea structure, was identified as a potent antagonist with high selectivity for the human H3 receptor and no activity at the human histamine H4 receptor.[1][2]

Synthesis of this compound

The chemical synthesis of this compound, chemically named N-[4-(4-Chlorophenyl)butyl]-S-(3-piperidinopropyl)isothiourea, has been efficiently achieved in three steps starting from 4-(4-chlorophenyl)butylamine with an overall yield of 74%.[2] The key reagent in this improved synthesis is 2-nitrophenylacetyl isothiocyanate (NPAI), which serves as a superior SCN source compared to previously used reagents like 3-phenylpropanoyl isothiocyanate.[2]

Synthesis Workflow

Experimental Protocol for Synthesis

Step 1: N-[4-(4-Chlorophenyl)butyl]-N'-(2-nitrophenylacetyl)thiourea A solution of 2-nitrophenylacetyl isothiocyanate (NPAI) in toluene is added dropwise to a solution of 4-(4-chlorophenyl)butylamine in toluene at room temperature. The reaction mixture is stirred for a specified time until the reaction is complete, as monitored by thin-layer chromatography. The resulting precipitate is collected by filtration, washed with a suitable solvent, and dried to yield the thiourea intermediate.[2]

Step 2: S-alkylation To a suspension of the thiourea intermediate in acetone, 1-(3-bromopropyl)piperidine is added. The mixture is stirred at room temperature until the starting material is consumed. The solvent is then evaporated under reduced pressure.

Step 3: Deprotection to yield this compound The crude product from the previous step is dissolved in ethanol, and an aqueous solution of sodium hydroxide is added. The reaction mixture is stirred at room temperature. After completion of the reaction, the solvent is evaporated, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography to afford this compound.[2]

Biological Activity and Mechanism of Action

This compound has been shown to be a potent inhibitor of proliferation in both estrogen receptor-positive (MCF-7) and estrogen receptor-negative (MDA-MB-231) human breast cancer cell lines.[1] Its mechanism of action involves the induction of caspase-dependent apoptosis.[1]

Signaling Pathway

Quantitative Data

The anti-proliferative activity of this compound was compared to clobenpropit, a known imidazole-containing H3R antagonist.

| Compound | Cell Line | IC50 (µM) at 48h |

| This compound | MDA-MB-231 | ~10[1] |

| MCF-7 | ~10[1] | |

| Clobenpropit | MDA-MB-231 | ~50[1] |

| MCF-7 | ~50[1] |

Experimental Protocols

Cell Proliferation Assay

This protocol is a general representation based on standard methods and the information available for this compound.

-

Cell Culture: Human breast cancer cell lines MDA-MB-231 and MCF-7 are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the media is replaced with fresh media containing various concentrations of this compound or clobenpropit. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for 48 hours.

-

Viability Assessment: After the incubation period, a cell viability reagent (e.g., Cell Counting Kit-8) is added to each well according to the manufacturer's instructions.

-

Data Analysis: The absorbance is measured using a microplate reader at the appropriate wavelength. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Caspase-3/7 Activation Assay

This protocol outlines the general steps to measure the induction of apoptosis by this compound.

-

Cell Seeding: MDA-MB-231 and MCF-7 cells are seeded in 96-well white-walled plates at a suitable density.

-

Compound Treatment: Cells are treated with this compound at a concentration known to induce apoptosis (e.g., around the IC50 value).

-

Incubation: The plates are incubated for a predetermined period (e.g., 24 hours) to allow for the induction of apoptosis.

-

Assay Procedure: The Caspase-Glo® 3/7 Assay reagent is added to each well according to the manufacturer's protocol. The plate is then incubated at room temperature to allow for cell lysis and caspase cleavage of the substrate.

-

Data Measurement: Luminescence is measured using a luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity.

Conclusion

This compound represents a promising lead compound in the development of novel anti-cancer therapeutics targeting the histamine H3 receptor. Its potent and selective activity against breast cancer cell lines, coupled with a well-defined synthetic route, provides a strong foundation for further preclinical and clinical investigation. The detailed protocols and data presented in this guide are intended to facilitate further research into the therapeutic potential of this compound and its analogs.

References

OUP-186: A Technical Guide to its Potential as a Therapeutic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

OUP-186 is a non-imidazole histamine H3 receptor (H3R) antagonist that has demonstrated significant potential as an anti-cancer agent. Preclinical studies have shown its efficacy in suppressing the proliferation of human breast cancer cell lines and inducing apoptosis. This technical guide provides an in-depth overview of the current understanding of this compound, focusing on its therapeutic targets, mechanism of action, and the experimental basis for these findings. The information is intended to support further research and development of this compound and other H3R antagonists as potential cancer therapeutics.

Introduction to this compound and its Primary Target

This compound has been identified as a potent and selective antagonist of the human histamine H3 receptor (H3R).[1] Unlike earlier imidazole-containing H3R antagonists, this compound possesses a non-imidazole structure.[1] The H3R is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system, where it acts as a presynaptic autoreceptor, modulating the release of histamine and other neurotransmitters.[2] Emerging evidence has revealed the expression and functional role of H3R in various cancer types, including breast cancer, suggesting its potential as a therapeutic target in oncology.[3][4][5][6]

Therapeutic Potential in Breast Cancer

The primary therapeutic potential of this compound has been investigated in the context of breast cancer. Studies have shown that this compound can effectively suppress the proliferation of both estrogen receptor-positive (ER+) and estrogen receptor-negative (ER-) human breast cancer cell lines.[1]

Quantitative Data on Anti-proliferative Activity

The anti-proliferative efficacy of this compound was quantified by determining its half-maximal inhibitory concentration (IC50) in two distinct human breast cancer cell lines, MDA-MB-231 (ER-) and MCF7 (ER+), after 48 hours of treatment. For comparison, the IC50 of clobenpropit, a known imidazole-containing H3R antagonist, was also determined.

| Compound | Cell Line | Estrogen Receptor Status | IC50 (48h) |

| This compound | MDA-MB-231 | Negative (ER-) | ~10 µM |

| This compound | MCF7 | Positive (ER+) | ~10 µM |

| Clobenpropit | MDA-MB-231 | Negative (ER-) | ~50 µM |

| Clobenpropit | MCF7 | Positive (ER+) | ~50 µM |

Table 1: IC50 values of this compound and Clobenpropit in human breast cancer cell lines.[1]

These data indicate that this compound is approximately five times more potent than clobenpropit in inhibiting the proliferation of these breast cancer cell lines.

Mechanism of Action: H3R Antagonism and Apoptosis Induction

The anti-cancer effects of this compound are attributed to its antagonism of the H3R, which leads to the induction of caspase-dependent apoptosis.[1]

Signaling Pathway

The histamine H3 receptor is coupled to the Gi/o family of G proteins.[7] Activation of H3R by its endogenous ligand, histamine, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[8] H3R activation has also been shown to stimulate the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways, which are often associated with cell survival and proliferation.[8]

As an antagonist, this compound blocks the constitutive activity of the H3R and/or the binding of histamine, thereby inhibiting these downstream pro-survival signals. The precise downstream cascade linking this compound-mediated H3R antagonism to the activation of the apoptotic machinery is an area of ongoing investigation. However, based on the known signaling of Gi/o-coupled receptors, a putative pathway can be proposed.

By blocking the inhibitory effect of H3R on adenylyl cyclase, this compound may lead to an increase in cAMP levels and subsequent activation of PKA. Depending on the cellular context, PKA can have pro-apoptotic effects. Furthermore, inhibition of the PI3K/Akt and MAPK pathways by this compound would remove their pro-survival signals, tipping the cellular balance towards apoptosis. This ultimately culminates in the activation of executioner caspases, such as caspase-3 and caspase-7, leading to programmed cell death.

Caption: Putative signaling pathway of this compound in breast cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments that could be used to evaluate the therapeutic potential of this compound.

Cell Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the proliferation of breast cancer cell lines.

Materials:

-

MDA-MB-231 and MCF7 human breast cancer cell lines

-

This compound

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MDA-MB-231 and MCF7 cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the medium in each well with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (medium with DMSO, if used to dissolve this compound) and a no-treatment control.

-

Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Caspase-3/7 Activation)

This protocol measures the activation of caspase-3 and -7, key executioner caspases in apoptosis.

Materials:

-

MDA-MB-231 and MCF7 cells

-

This compound

-

Culture medium

-

Caspase-Glo® 3/7 Assay kit (or equivalent)

-

White-walled 96-well plates

-

Luminometer

Procedure:

-

Cell Seeding and Treatment: Seed and treat the cells with this compound as described in the MTT assay protocol (Steps 1 and 2).

-

Incubation: Incubate the plates for the desired treatment duration (e.g., 24 or 48 hours).

-

Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

-

Reagent Addition: Allow the plates to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.

-

Incubation: Mix the contents of the wells on a plate shaker at a low speed for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

-

Luminescence Measurement: Measure the luminescence of each well using a luminometer.

-

Data Analysis: The luminescence signal is proportional to the amount of caspase-3/7 activity. Compare the signal from treated cells to that of control cells to determine the fold-increase in caspase activity.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of this compound on the migratory capacity of breast cancer cells.

Materials:

-

MDA-MB-231 and MCF7 cells

-

This compound

-

Culture medium

-

6-well plates

-

Sterile 200 µL pipette tips

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed cells in 6-well plates and grow them to form a confluent monolayer.

-

Wound Creation: Using a sterile 200 µL pipette tip, create a straight "scratch" or "wound" in the cell monolayer.

-

Washing: Gently wash the wells with PBS to remove detached cells.

-

Treatment: Replace the PBS with fresh culture medium containing the desired concentration of this compound or vehicle control.

-

Imaging: Immediately capture images of the wound at multiple defined locations for each well (time 0).

-

Incubation and Imaging: Incubate the plates at 37°C and 5% CO2. Capture images of the same locations at regular intervals (e.g., every 12 or 24 hours) until the wound in the control wells is nearly closed.

-

Data Analysis: The area of the wound at each time point can be quantified using image analysis software (e.g., ImageJ). The rate of wound closure in treated cells is then compared to that of the control cells.

Caption: Workflow for in vitro evaluation of this compound.

Other Potential Therapeutic Targets

While the most detailed research on this compound has focused on breast cancer, the role of the H3R in other malignancies suggests a broader therapeutic potential for H3R antagonists. Studies have implicated H3R in the pathophysiology of:

-

Non-Small Cell Lung Cancer (NSCLC): H3R expression has been found to be upregulated in NSCLC, and its inhibition can suppress tumor growth and metastasis.[6]

-

Prostate Cancer: H3R is overexpressed in prostate cancer and is associated with cell proliferation, migration, and invasion.[5]

-

Glioblastoma: Inhibition of H3R has been shown to suppress the growth and invasion of glioblastoma tumor cells.

Further preclinical studies are warranted to explore the efficacy of this compound in these and other cancer types where H3R is expressed and functionally relevant.

Conclusion and Future Directions

This compound is a promising H3R antagonist with demonstrated anti-proliferative and pro-apoptotic activity in human breast cancer cell lines. Its mechanism of action, centered on the inhibition of the H3R and subsequent induction of caspase-dependent apoptosis, presents a novel therapeutic strategy for cancers that overexpress this receptor.

Future research should focus on:

-

Elucidating the detailed downstream signaling cascade of this compound to identify key molecular players and potential biomarkers of response.

-

In vivo studies in animal models of breast cancer and other relevant cancers to evaluate the efficacy and safety of this compound.

-

Pharmacokinetic and pharmacodynamic profiling of this compound to understand its absorption, distribution, metabolism, and excretion.

-

Investigating potential combination therapies where this compound could synergize with existing anti-cancer agents.

The development of this compound and other selective H3R antagonists holds the potential to expand the arsenal of targeted therapies for a range of cancers.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 3. Medicina - Histamine H3 receptor antagonists: therapeutic potential as antineoplastic agents with the ability to overcome chemoresistance in triple negative breast cancer - CONICET [bicyt.conicet.gov.ar]

- 4. Histamine H3 receptor: an emerging target for cancer therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of histamine receptor H3R suppresses prostate cancer growth, invasion and increases apoptosis via the AR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of histamine receptor H3 suppresses the growth and metastasis of human non-small cell lung cancer cells via inhibiting PI3K/Akt/mTOR and MEK/ERK signaling pathways and blocking EMT - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gi/o PROTEIN-COUPLED RECEPTORS INHIBIT NEURONS BUT ACTIVATE ASTROCYTES AND STIMULATE GLIOTRANSMISSION - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

No Publicly Available Data on the Effects of OUP-186 on Non-Cancerous Cell Lines

A comprehensive search of scientific literature and public databases has revealed no specific data on the effects of the compound OUP-186 on non-cancerous cell lines. While research has been published on the impact of this compound on cancerous cells, particularly breast cancer cell lines, corresponding studies on non-malignant cells to determine its selectivity and potential toxicity to healthy tissues are not available in the public domain.

The primary focus of existing research has been on the anti-proliferative and apoptotic effects of this compound in cancer cells. One study identified this compound as a histamine H3 receptor antagonist that effectively suppresses the proliferation of MDA-MB-231 and MCF7 breast cancer cells.[1] This effect is mediated through the activation of caspase-3/7, leading to programmed cell death.[1][2] The half-maximal inhibitory concentration (IC50) for this compound in these breast cancer cell lines was reported to be approximately 10 μM after 48 hours of treatment.[1]

However, for a complete toxicological and therapeutic profile of a potential anti-cancer agent, it is crucial to evaluate its effects on non-cancerous cells. Such studies are essential to determine the therapeutic window and potential side effects of the compound. The absence of this information for this compound in published literature prevents a thorough assessment of its safety and selectivity.

Without data on cell viability, apoptosis rates, IC50 values, and the mechanistic effects of this compound on non-cancerous cell lines, it is not possible to construct the requested in-depth technical guide. The core requirements, including quantitative data tables, detailed experimental protocols for non-cancerous cell lines, and signaling pathway diagrams relevant to these cells, cannot be fulfilled.

Further investigation into the preclinical development of this compound may be necessary to uncover any unpublished toxicological data. Such information would likely be found in proprietary industry reports or regulatory filings, which are not typically publicly accessible. Therefore, based on the currently available scientific literature, a detailed guide on the effects of this compound on non-cancerous cell lines cannot be generated.

References

Methodological & Application

Application Notes and Protocols for OUP-186 in Breast Cancer Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction: OUP-186 is a potent and selective antagonist of the human and rat histamine H3 receptor (H3R).[1][2] It is a non-imidazole compound that has demonstrated significant anti-proliferative and pro-apoptotic effects in both estrogen receptor-positive (ER+) and estrogen receptor-negative (ER-) human breast cancer cell lines.[1][2] These findings suggest that this compound may be a valuable research tool for investigating the role of the H3R in cancer and as a potential therapeutic agent. This document provides detailed protocols for the culture of relevant breast cancer cell lines and the experimental use of this compound to assess its impact on cell proliferation and apoptosis.

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of this compound in breast cancer cell lines.

| Compound | Cell Line | Assay Duration | IC50 Value | Effect |

| This compound | MDA-MB-231 (ER-) & MCF7 (ER+) | 48 hours | ~10 µM | Suppressed proliferation, induced caspase-3/7 activation |

| Clobenpropit | MDA-MB-231 (ER-) & MCF7 (ER+) | 48 hours | ~50 µM | Suppressed proliferation, slight induction of cell death |

Signaling Pathway

// Nodes OUP186 [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H3R [label="Histamine H3 Receptor (H3R)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Caspase-Dependent Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Caspase [label="Caspase-3/7 Activation", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges OUP186 -> H3R [label="Antagonizes", color="#EA4335"]; H3R -> Proliferation [label="Promotes", color="#FBBC05", style=dashed]; H3R -> Apoptosis [label="Inhibits", color="#34A853", style=dashed]; OUP186 -> Proliferation [label="Suppresses", color="#FBBC05", arrowhead=tee]; OUP186 -> Apoptosis [label="Induces", color="#34A853"]; Apoptosis -> Caspase [dir=back];

// Invisible edges for layout {rank=same; OUP186; H3R;} {rank=same; Proliferation; Apoptosis;} } this compound mechanism of action.

Experimental Protocols

Cell Culture of Human Breast Cancer Cell Lines (MDA-MB-231 and MCF7)

This protocol outlines the standard procedure for the maintenance of MDA-MB-231 and MCF7 human breast cancer cell lines.

Materials:

-

MDA-MB-231 or MCF7 cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks (T-25 or T-75)

-

6-well, 12-well, or 96-well plates

-

Incubator (37°C, 5% CO2)

-

Biosafety cabinet

Procedure:

-

Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing: Thaw a frozen vial of cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 5 mL of complete growth medium. Transfer the cell suspension to a T-25 flask.

-

Cell Maintenance:

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Monitor cell growth daily.

-

When cells reach 80-90% confluency, subculture them.

-

-

Subculturing:

-

Aspirate the old medium from the flask.

-

Wash the cell monolayer once with sterile PBS.

-

Add 1-2 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until the cells detach.

-

Add 4 mL of complete growth medium to inactivate the trypsin.

-

Gently pipette the cell suspension up and down to create a single-cell suspension.

-

Transfer a fraction of the cell suspension (e.g., 1:3 to 1:6 ratio) to a new flask containing pre-warmed complete growth medium.

-

Incubate the new flask at 37°C and 5% CO2.

-

This compound Treatment and Cell Proliferation Assay (WST-1 or MTT Assay)

This protocol describes how to assess the effect of this compound on the proliferation of breast cancer cells.

Materials:

-

MDA-MB-231 or MCF7 cells

-

Complete growth medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well cell culture plates

-

WST-1 or MTT reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MDA-MB-231 or MCF7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubate the plate for 48 hours at 37°C and 5% CO2.

-

-

Proliferation Assessment:

-

Add 10 µL of WST-1 or MTT reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

If using MTT, add 100 µL of solubilization solution to each well and incubate overnight.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1, 570 nm for MTT) using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the concentration of this compound to determine the IC50 value.

Caspase-3/7 Activation Assay

This protocol is for measuring the induction of apoptosis by this compound through the activation of caspases 3 and 7.

Materials:

-

MDA-MB-231 or MCF7 cells

-

Complete growth medium

-

This compound

-

Caspase-Glo® 3/7 Assay kit (or equivalent)

-

White-walled 96-well plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a white-walled 96-well plate as described in the proliferation assay protocol.

-

This compound Treatment: Treat the cells with various concentrations of this compound for 48 hours.

-

Caspase Assay:

-

Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

-

Add 100 µL of the reagent to each well.

-

Mix gently by orbital shaking for 30 seconds.

-

Incubate at room temperature for 1-2 hours.

-

-

Measurement: Measure the luminescence of each well using a luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity.

Experimental Workflow

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; culture [label="Culture MDA-MB-231 & MCF7 Cells"]; seed [label="Seed Cells in 96-well Plates"]; treat [label="Treat with this compound (Serial Dilutions)"]; incubate [label="Incubate for 48 hours"]; prolif_assay [label="Cell Proliferation Assay (WST-1/MTT)"]; caspase_assay [label="Caspase-3/7 Activation Assay"]; read_prolif [label="Read Absorbance"]; read_caspase [label="Read Luminescence"]; analyze_prolif [label="Analyze Data (IC50)"]; analyze_caspase [label="Analyze Caspase Activity"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> culture; culture -> seed; seed -> treat; treat -> incubate; incubate -> prolif_assay; incubate -> caspase_assay; prolif_assay -> read_prolif; caspase_assay -> read_caspase; read_prolif -> analyze_prolif; read_caspase -> analyze_caspase; analyze_prolif -> end; analyze_caspase -> end; } Workflow for this compound experiments.

References

Application Notes and Protocols for OUP-186

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of OUP-186, a non-imidazole histamine H3 receptor (H3R) antagonist, in a laboratory setting. The primary application demonstrated is the assessment of its anti-proliferative and pro-apoptotic effects on human breast cancer cell lines.

Mechanism of Action

This compound is a potent and selective antagonist of the human histamine H3 receptor (H3R).[1] It has been shown to suppress the proliferation of both estrogen receptor-negative (ER-) and estrogen receptor-positive (ER+) breast cancer cells.[1] The anti-proliferative effect is mediated through the induction of caspase-dependent apoptosis.[1]

Signaling Pathway of this compound in Breast Cancer Cells

The proposed signaling pathway for this compound's action in breast cancer cells involves the antagonism of the H3 receptor, which leads to the activation of the caspase cascade, ultimately resulting in apoptosis or programmed cell death.

Caption: Proposed signaling pathway of this compound in breast cancer cells.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for this compound and a reference compound, clobenpropit, on breast cancer cell lines after 48 hours of treatment.[1]

| Compound | Cell Line | IC50 (48h) |

| This compound | MDA-MB-231, MCF7 | ~10 µM |

| Clobenpropit | MDA-MB-231, MCF7 | ~50 µM |

Experimental Protocols

Cell Culture of Human Breast Cancer Cell Lines

This protocol provides guidelines for the routine culture of MDA-MB-231 (ER-) and MCF7 (ER+) human breast cancer cell lines.

Materials:

-

MDA-MB-231 (ATCC® HTB-26™) or MCF7 (ATCC® HTB-22™) cells

-

For MDA-MB-231: Leibovitz's L-15 Medium, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin[2]

-

For MCF7: Eagle's Minimum Essential Medium (EMEM), 10% FBS, 0.01 mg/mL human recombinant insulin, 1% Penicillin-Streptomycin[3][4]

-

Phosphate-Buffered Saline (PBS), sterile

-

0.25% Trypsin-EDTA

-

Cell culture flasks (T-75)

-

Incubator (37°C, 5% CO2 for MCF7; 37°C, no CO2 for MDA-MB-231 in L-15 medium)[2]

Procedure:

-

Maintain cell cultures in T-75 flasks.

-

For subculturing, aspirate the old medium and wash the cell monolayer once with sterile PBS.

-

Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C, or until cells detach.

-

Neutralize the trypsin by adding 7-8 mL of complete growth medium.

-

Gently pipette the cell suspension up and down to ensure a single-cell suspension.

-

Transfer a fraction of the cell suspension (typically a 1:3 to 1:10 split) to a new flask containing fresh, pre-warmed medium.[5][6]

-

Incubate the cells under the appropriate conditions. Change the medium every 2-3 days.

Cell Proliferation Assay (WST-8 Assay)

This protocol describes a method to assess the effect of this compound on the proliferation of breast cancer cells using a colorimetric WST-8 assay.

Materials:

-

MDA-MB-231 or MCF7 cells

-

Complete growth medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well cell culture plates

-

WST-8 cell proliferation assay kit

-

Microplate reader

Procedure:

-

Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with solvent).

-

Incubate the plate for 48 hours.

-

Incubate for 1-4 hours at 37°C.[8]

-

Measure the absorbance at 450 nm using a microplate reader.[7][8]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caspase-3/7 Activation Assay

This protocol outlines the measurement of caspase-3 and -7 activities as an indicator of apoptosis induction by this compound, using a luminescent assay.

Materials:

-

MDA-MB-231 or MCF7 cells

-

Complete growth medium

-

This compound

-

White-walled 96-well plates

-

Caspase-Glo® 3/7 Assay kit

-

Luminometer

Procedure:

-

Seed cells in a white-walled 96-well plate as described in the cell proliferation assay.

-

Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours). Include positive and negative controls.

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Mix the contents of the wells on a plate shaker at low speed for 30-60 seconds.

-

Incubate the plate at room temperature for 1 to 3 hours, protected from light.

-

Measure the luminescence of each well using a luminometer.[10][11]

-

An increase in luminescence indicates higher caspase-3/7 activity.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the in vitro efficacy of this compound.

Caption: General experimental workflow for this compound evaluation.

References

- 1. Histamine H3 receptor antagonist this compound attenuates the proliferation of cultured human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MDA-MB-231 | Culture Collections [culturecollections.org.uk]

- 3. mcf7.com [mcf7.com]

- 4. researchgate.net [researchgate.net]

- 5. encodeproject.org [encodeproject.org]

- 6. genome.ucsc.edu [genome.ucsc.edu]

- 7. 101.200.202.226 [101.200.202.226]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 10. promega.com [promega.com]

- 11. protocols.io [protocols.io]

OUP-186: In Vitro Application Notes and Protocols for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

OUP-186 is a potent and selective non-imidazole antagonist of the histamine H3 receptor (H3R).[1] In vitro studies have demonstrated its efficacy in suppressing the proliferation of human breast cancer cell lines, specifically the estrogen receptor-negative (ER-) MDA-MB-231 and estrogen receptor-positive (ER+) MCF-7 cell lines.[1][2] The mechanism of action involves the induction of caspase-dependent apoptosis, highlighting its potential as a therapeutic agent in oncology.[1][2]

This document provides detailed application notes and standardized protocols for the in vitro use of this compound, focusing on cell proliferation and apoptosis assays.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the in vitro activity of this compound in human breast cancer cell lines.

| Parameter | Cell Line | Value | Time Point | Reference |

| IC50 (Proliferation) | MDA-MB-231 | ~10 µM | 48 hours | [1][2] |

| IC50 (Proliferation) | MCF-7 | ~10 µM | 48 hours | [1][2] |

Signaling Pathway

This compound acts as an antagonist to the histamine H3 receptor. In cancer cells where H3R signaling may promote proliferation, this compound is proposed to block this activity and induce a caspase-dependent apoptotic pathway.

Caption: Proposed mechanism of this compound action.

Experimental Protocols

Cell Proliferation Assay (WST-1 Method)

This protocol outlines a method to determine the effect of this compound on the proliferation of MDA-MB-231 and MCF-7 cells using a WST-1 assay.

Experimental Workflow:

Caption: Workflow for the cell proliferation assay.

Materials:

-

MDA-MB-231 or MCF-7 cells

-

DMEM or RPMI-1640 culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

96-well cell culture plates

-

This compound (stock solution in DMSO)

-

WST-1 cell proliferation reagent

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture MDA-MB-231 or MCF-7 cells to ~80% confluency.

-

Trypsinize and resuspend cells in fresh medium.

-

Seed 5 x 10³ cells in 100 µL of medium per well into a 96-well plate.

-

Incubate overnight at 37°C in a 5% CO₂ humidified incubator.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in culture medium from a stock solution. Ensure the final DMSO concentration is below 0.1%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).

-

Incubate the plate for 48 hours at 37°C and 5% CO₂.

-

-

WST-1 Assay:

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate for 1-4 hours at 37°C. The incubation time may need to be optimized for each cell line.

-

Gently shake the plate for 1 minute.

-

Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of >600 nm if possible.

-

-

Data Analysis:

-

Subtract the background absorbance (medium only) from all readings.

-

Calculate the percentage of cell proliferation relative to the vehicle control.

-

Plot the percentage of proliferation against the log of the this compound concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Apoptosis Assay (Caspase-3/7 Activity)

This protocol describes the measurement of caspase-3 and -7 activation in response to this compound treatment using a luminescent Caspase-Glo® 3/7 assay.

Experimental Workflow:

Caption: Workflow for the caspase-3/7 apoptosis assay.

Materials:

-

MDA-MB-231 or MCF-7 cells

-

Culture medium, FBS, Penicillin-Streptomycin

-

White-walled 96-well plates suitable for luminescence

-

This compound

-

Caspase-Glo® 3/7 Assay System (or equivalent)

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed 1 x 10⁴ cells in 100 µL of medium per well into a white-walled 96-well plate.

-

Incubate overnight at 37°C and 5% CO₂.

-

-

This compound Treatment:

-

Treat cells with this compound at the desired concentrations (e.g., around the IC₅₀ value). Include a vehicle control.

-

Incubate for various time points (e.g., 24, 48 hours) to determine the time course of caspase activation.

-

-

Caspase-Glo® 3/7 Assay:

-

Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

-

Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

-

Mix the contents by gently shaking the plate on an orbital shaker for 30-60 seconds.

-

Incubate at room temperature for 1-3 hours, protected from light.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (from wells with no cells) from all readings.

-

Express the results as fold change in caspase-3/7 activity compared to the vehicle-treated control cells.

-

Disclaimer

These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup, including cell seeding densities, reagent concentrations, and incubation times.

References

preparing OUP-186 stock solutions for experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

OUP-186 is a potent and selective non-imidazole antagonist of the histamine H3 receptor (H3R).[1] It has demonstrated significant anti-proliferative and pro-apoptotic effects in human breast cancer cell lines, making it a compound of interest for cancer research and drug development.[1] These application notes provide detailed protocols for the preparation of this compound stock solutions and their application in cell-based assays.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₃₀ClN₃S | |

| Mechanism of Action | Histamine H3 Receptor Antagonist | [1] |

| Solubility | Soluble in DMSO | [2] |

| Storage Temperature | -20°C |

Preparation of this compound Stock Solutions

Proper preparation and storage of this compound stock solutions are critical for obtaining reproducible experimental results.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipettes and sterile tips

Protocol for 10 mM Stock Solution:

-

Pre-warm the this compound powder and DMSO to room temperature.

-

Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out a quantity based on the molecular weight of this compound.

-

Add the appropriate volume of DMSO to the tube.

-

Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage.

Storage and Stability:

| Storage Condition | Stability |

| -20°C | Stable for up to 3 months |

| -80°C | Recommended for long-term storage (>3 months) |

Note: It is recommended to protect the stock solution from light.

Experimental Protocols

Cell Culture

MCF-7 (ER+) and MDA-MB-231 (ER-) human breast cancer cell lines are commonly used to study the effects of this compound.

Culture Media:

-

MCF-7: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

MDA-MB-231: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

Culture Conditions:

-

Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cells should be passaged upon reaching 80-90% confluency.

Cell Proliferation Assay (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound.

Materials:

-

MCF-7 or MDA-MB-231 cells

-

This compound stock solution (10 mM in DMSO)

-

Complete culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A typical concentration range to test would be from 0.1 µM to 100 µM.

-

Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Incubate the plate for 48 hours at 37°C and 5% CO₂.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Expected IC₅₀ Values (at 48 hours): [1]

| Cell Line | Approximate IC₅₀ |

| MCF-7 | ~10 µM |

| MDA-MB-231 | ~10 µM |

Apoptosis Assay (Caspase-3/7 Activity)

This protocol measures the activation of effector caspases, a hallmark of apoptosis.

Materials:

-

MCF-7 or MDA-MB-231 cells

-

This compound stock solution (10 mM in DMSO)

-

Complete culture medium

-

96-well cell culture plates (white-walled for luminescence)

-

Caspase-Glo® 3/7 Assay kit (or equivalent)

Protocol:

-

Seed cells in a white-walled 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours.

-

Treat cells with this compound at a concentration known to induce apoptosis (e.g., 2-3 times the IC₅₀) for 24 or 48 hours. Include a vehicle control.

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gentle shaking for 30 seconds.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence using a luminometer.

-

Analyze the data by comparing the luminescence of treated cells to the vehicle control.

Signaling Pathways and Workflows

This compound Mechanism of Action

This compound acts as an antagonist at the histamine H3 receptor, which is a G protein-coupled receptor (GPCR). In the context of cancer cells, this antagonism leads to the induction of apoptosis.

Caption: this compound antagonizes the H3 receptor, leading to apoptosis.

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor, upon activation by its agonist, typically inhibits adenylyl cyclase and activates the MAPK and PI3K/Akt signaling pathways. As an antagonist, this compound would block these effects.

References

Application Notes and Protocols for Measuring OUP-186 Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

OUP-186 is a potent and selective non-imidazole antagonist of the histamine H3 receptor (H3R). Emerging research has highlighted its potential as an anti-cancer agent, particularly in breast cancer. Studies have demonstrated that this compound can suppress the proliferation of breast cancer cells and induce caspase-dependent apoptosis.[1] These application notes provide a comprehensive guide to the techniques and protocols for measuring the efficacy of this compound in both in vitro and in vivo models of breast cancer.

Mechanism of Action

This compound exerts its anti-cancer effects by antagonizing the histamine H3 receptor. The H3R is a G protein-coupled receptor that, upon activation by its ligand histamine, can promote cell proliferation and survival through various downstream signaling pathways. In cancer cells, aberrant H3R signaling can contribute to tumor growth. This compound, by blocking this receptor, is hypothesized to inhibit these pro-survival signals, leading to cell cycle arrest and apoptosis. While the precise downstream signaling cascade of this compound in breast cancer is still under investigation, evidence from other cancer types suggests that H3R antagonists can suppress the PI3K/Akt/mTOR and MEK/ERK signaling pathways, both of which are crucial for cell growth and survival.[2]

Proposed Signaling Pathway of this compound in Breast Cancer

Caption: Proposed mechanism of this compound action in breast cancer cells.

Data Presentation: Summarized Quantitative Data

The following tables summarize expected quantitative data from key experiments to assess the efficacy of this compound.

Table 1: In Vitro Cytotoxicity of this compound in Breast Cancer Cell Lines

| Cell Line | Treatment | Concentration (µM) | Incubation Time (h) | IC50 (µM)[1] |

| MDA-MB-231 (ER-) | This compound | 0.1 - 100 | 48 | ~10 |

| MCF-7 (ER+) | This compound | 0.1 - 100 | 48 | ~10 |

| MDA-MB-231 (ER-) | Clobenpropit | 0.1 - 100 | 48 | ~50 |

| MCF-7 (ER+) | Clobenpropit | 0.1 - 100 | 48 | ~50 |

Table 2: Induction of Apoptosis by this compound

| Cell Line | Treatment | Concentration (µM) | Incubation Time (h) | Caspase-3/7 Activity (Fold Change vs. Control)[1] |

| MDA-MB-231 | This compound | 10 | 24 | Significant Increase |

| MCF-7 | This compound | 10 | 24 | Significant Increase |

| MDA-MB-231 | Clobenpropit | 50 | 24 | Slight Increase |

| MCF-7 | Clobenpropit | 50 | 24 | Slight Increase |

Table 3: Effect of this compound on Apoptotic Marker Expression (Western Blot)

| Protein Target | Treatment | Concentration (µM) | Incubation Time (h) | Expected Change in Expression (vs. Control) |

| Bcl-2 | This compound | 10 | 24 | Decrease |

| Bax | This compound | 10 | 24 | Increase |

| Cleaved PARP | This compound | 10 | 24 | Increase |

| p-Akt | This compound | 10 | 24 | Decrease (Predicted) |

| p-ERK | This compound | 10 | 24 | Decrease (Predicted) |

Experimental Protocols

Cell Viability Assay (MTT/XTT Assay)

This protocol determines the effect of this compound on the metabolic activity of breast cancer cells, which is an indicator of cell viability.

Experimental Workflow: Cell Viability Assay

Caption: Workflow for determining cell viability using MTT or XTT assays.

Materials:

-

Breast cancer cell lines (e.g., MDA-MB-231, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Protocol:

-

Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.

-

For MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

-

For XTT Assay:

-

Prepare the XTT working solution according to the manufacturer's instructions.

-

Add 50 µL of the XTT working solution to each well and incubate for 2-4 hours at 37°C.

-

-

Read the absorbance on a plate reader at the appropriate wavelength (typically 570 nm for MTT and 450 nm for XTT).

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases 3 and 7, key mediators of apoptosis.

Experimental Workflow: Caspase-3/7 Assay

Caption: Workflow for measuring caspase-3/7 activity.

Materials:

-

Breast cancer cell lines

-

This compound

-

White-walled 96-well plates

-

Caspase-Glo® 3/7 Assay kit (or equivalent)

-

Luminometer

Protocol:

-

Seed cells in a white-walled 96-well plate and allow them to adhere.

-

Treat the cells with this compound at the desired concentration (e.g., 10 µM) and a vehicle control.

-

Incubate for 24 hours.

-

Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.

-

Add 100 µL of the reagent to each well.

-

Incubate at room temperature for 30-60 minutes, protected from light.

-

Measure the luminescence using a plate luminometer.

-

Express the results as a fold change in caspase activity compared to the vehicle control.

Western Blot Analysis of Apoptotic Markers

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Experimental Workflow: Western Blot

Caption: General workflow for Western blot analysis.

Materials:

-

Treated and untreated cell lysates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-